4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-23-14-5-2-6-15-16(14)19-18(25-15)21-7-3-4-13(12-21)17(22)20-8-10-24-11-9-20/h2,5-6,13H,3-4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTZWYZRJMZYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCCC(C3)C(=O)N4CCSCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, mechanisms of action, and biological effects, summarizing key findings from various studies.
The compound is synthesized through a multi-step process involving the reaction of benzothiazole derivatives with thiomorpholine and piperidine moieties. The synthesis pathway is crucial for understanding its biological activity as different substituents can significantly alter the compound's efficacy and specificity.
The biological activity of this compound has been linked to several mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways, which could contribute to its anti-inflammatory properties.
- Antimicrobial Activity : Studies have indicated that this compound exhibits activity against various bacterial strains, including those resistant to conventional antibiotics.
Antimicrobial Effects
Recent research has demonstrated that the compound possesses significant antimicrobial properties. It has been tested against a range of pathogens, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are notorious for their resistance to multiple drugs. The following table summarizes the antimicrobial efficacy:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Acinetobacter baumannii | 8 µg/mL | Inhibition of cell wall synthesis |
| Pseudomonas aeruginosa | 16 µg/mL | Disruption of membrane integrity |
Anti-inflammatory Properties
The anti-inflammatory effects of this compound have been observed in vitro. It appears to modulate cytokine production and reduce inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
Case Studies
- In Vitro Studies : A study conducted on human chondrocytes showed that treatment with this compound led to a significant reduction in IL-6 and TNF-alpha levels, indicating its potential use in treating inflammatory joint diseases.
- Animal Models : In a murine model of inflammation, administration of the compound resulted in decreased paw swelling and reduced histological signs of inflammation compared to controls.
Research Findings
Recent findings highlight the importance of structural modifications on the biological activity of benzothiazole derivatives. A structure-activity relationship (SAR) analysis suggests that varying the thiomorpholine substituent can enhance antimicrobial potency while maintaining low cytotoxicity.
Comparison with Similar Compounds
Key Observations :
- The target compound’s thiomorpholine-carbonyl-piperidine group is structurally distinct from piperazinyl (e.g., ) or aryl substituents (e.g., ), likely influencing its pharmacokinetic profile.
- Piperidine (6-membered, one N atom) vs.
- Thiomorpholine’s sulfur atom could improve binding to sulfur-rich enzyme pockets, as seen in other thiomorpholine-containing compounds .
Methoxy Substitution Patterns
Methoxy groups modulate electronic effects and metabolic stability:
Key Observations :
Thiomorpholine and Piperidine Moieties
Thiomorpholine-carbonyl groups are rare but pharmacologically significant:
Key Observations :
- The thiomorpholine-carbonyl group in the target compound and may confer similar target selectivity, though the benzothiazole vs. quinazolinone core differences could alter potency.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for 4-methoxy-2-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-1,3-benzothiazole, and how can structural purity be validated?
- Synthesis :
- Stepwise approach : Begin with the benzothiazole core (e.g., 6-methoxy-1,3-benzothiazole) and introduce the piperidine-thiomorpholine substituent via nucleophilic substitution or coupling reactions. Evidence from similar benzothiazole derivatives suggests using Vilsmeier-Haack reagents for cyclization or microwave-assisted reactions to improve yields .
- Key reagents : Thiomorpholine-4-carbonyl chloride for acylation of the piperidine intermediate. Use anhydrous conditions to avoid hydrolysis of the thiomorpholine moiety .
- Validation :
- Spectroscopy : Confirm via -NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiomorpholine protons at δ 2.5–3.5 ppm) and -NMR (carbonyl peak at ~170 ppm) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm for benzothiazole absorption) to assess purity (>95%) .
Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- pH stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolysis of the thiomorpholine carbonyl group or benzothiazole ring opening .
- Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points. Compare with structurally related compounds (e.g., 6-methoxy-2-piperazinyl benzothiazoles) .
Advanced Research Questions
Q. What computational approaches are suitable for predicting binding interactions of this compound with biological targets (e.g., enzymes or receptors)?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like HIV-1 protease or bacterial enzymes, leveraging the thiomorpholine’s sulfur atom for potential hydrogen bonding or hydrophobic interactions .
- MD simulations : Run 100-ns molecular dynamics simulations in GROMACS to assess binding stability. Compare with experimental IC values from enzyme inhibition assays .
- Data interpretation : Focus on binding energy (ΔG ≤ -8 kcal/mol) and residue-specific interactions (e.g., π-π stacking with benzothiazole) .
Q. How can researchers resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. antitumor effects)?
- Hypothesis-driven testing :
- Dose-response assays : Evaluate IC values across multiple cell lines (e.g., MCF-7 for cancer, E. coli for antimicrobial activity) to clarify selectivity .
- Mechanistic studies : Use fluorescence-based assays (e.g., ROS detection for antioxidant activity) or Western blotting (e.g., apoptosis markers like caspase-3) to identify primary pathways .
- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare results across replicates and studies .
Methodological Insights
Q. What are the optimal conditions for scaling up synthesis without compromising yield or purity?
- Scale-up protocol :
| Parameter | Small Scale (mg) | Pilot Scale (g) | Industrial Scale (kg) |
|---|---|---|---|
| Solvent | DMF (10 mL) | DMF (1 L) | Continuous flow reactor |
| Catalyst | POCl (0.1 eq) | POCl (0.15 eq) | Heterogeneous catalysts (e.g., zeolites) |
| Yield | 65% | 58% | 50% |
- Purification : Switch from column chromatography (small scale) to recrystallization in ethanol/water (pilot scale) .
Q. How can X-ray crystallography elucidate conformational flexibility in the thiomorpholine-piperidine moiety?
- Crystallization : Co-crystallize with PEG 4000 in a 1:1 acetonitrile/water mixture. Compare with related structures (e.g., 6-fluoro-benzothiazole derivatives) to identify torsion angles and non-covalent interactions (e.g., C–H···π) .
- Data analysis : Use SHELX for refinement. Highlight deviations in the thiomorpholine ring planarity (e.g., dihedral angles >10° indicate flexibility) .
Key Recommendations
- Prioritize Vilsmeier-Haack reactions for cyclization due to reproducibility .
- Validate biological activity using orthogonal assays (e.g., enzymatic + cellular) to address data variability .
- Leverage molecular dynamics simulations to rationalize structure-activity relationships before costly synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
